

Physical and chemical properties of 3-Ethoxy-4-methoxybenzonitrile

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Compound of Interest

Compound Name: *3-Ethoxy-4-methoxybenzonitrile*

Cat. No.: *B1661997*

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An In-depth Technical Guide to 3-Ethoxy-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-4-methoxybenzonitrile is a key organic intermediate with the CAS number 60758-86-3.[1] It is a substituted benzonitrile, characterized by the presence of an ethoxy and a methoxy group on the benzene ring. This compound is of significant interest to the pharmaceutical industry, primarily serving as a crucial building block in the synthesis of phosphodiesterase 4 (PDE4) inhibitors.[2] Notably, it is a precursor for the anti-inflammatory drug Apremilast, which is used in the treatment of psoriatic arthritis and psoriasis.[2] Its structural features make it a valuable synthon for introducing the 3-ethoxy-4-methoxyphenyl moiety into target molecules, a common pharmacophore in many PDE4 inhibitors.[3][4]

Physical and Chemical Properties

3-Ethoxy-4-methoxybenzonitrile is typically a white to light yellow crystalline powder under standard conditions.[5] It is soluble in organic solvents like methanol. The key physical and chemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C10H11NO2	[1]
Molecular Weight	177.20 g/mol	[1]
CAS Number	60758-86-3	[1]
Appearance	White to light yellow powder/crystal	[5]
Melting Point	70-74 °C	[5]
Boiling Point	281.9 ± 25.0 °C at 760 mmHg	
Density	1.09 ± 0.1 g/cm³	
Flash Point	109.2 ± 16.4 °C	
Solubility	Soluble in Methanol	[5]
InChI Key	XTIINWPNAMHVDG-UHFFFAOYSA-N	[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **3-Ethoxy-4-methoxybenzonitrile**. Below is a summary of the available spectral information.

Technique	Data
¹ H-NMR	While a full spectrum is not publicly available, chemical suppliers indicate that ¹ H-NMR data is available upon request.
¹³ C-NMR	¹³ C-NMR data is not readily available in public databases. It can be requested from commercial suppliers.
Mass Spectrometry (MS)	Mass spectrometry data is available and is consistent with the compound's molecular weight.
Infrared (IR) Spectroscopy	A full IR spectrum is not publicly available. It can be requested from commercial suppliers.

Experimental Protocols

Synthesis of 3-Ethoxy-4-methoxybenzonitrile

Several synthetic routes to **3-Ethoxy-4-methoxybenzonitrile** have been reported. A common and efficient method involves the ethylation of 3-hydroxy-4-methoxybenzonitrile.

Method 1: Ethylation of 3-hydroxy-4-methoxybenzonitrile

- Reactants: 3-hydroxy-4-methoxybenzonitrile, Bromoethane, Potassium Carbonate, Dimethylformamide (DMF).
- Procedure:
 - In a reaction flask, combine 3-hydroxy-4-methoxybenzonitrile (1 equivalent), potassium carbonate (1.5 equivalents), and DMF.
 - Add bromoethane (5 equivalents) to the mixture.
 - Heat the reaction mixture to 100°C and stir for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

- After the reaction is complete, cool the mixture to room temperature.
- Add water to the reaction mixture and extract the product with ethyl acetate.
- Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain **3-Ethoxy-4-methoxybenzonitrile** as a white solid.[\[6\]](#)

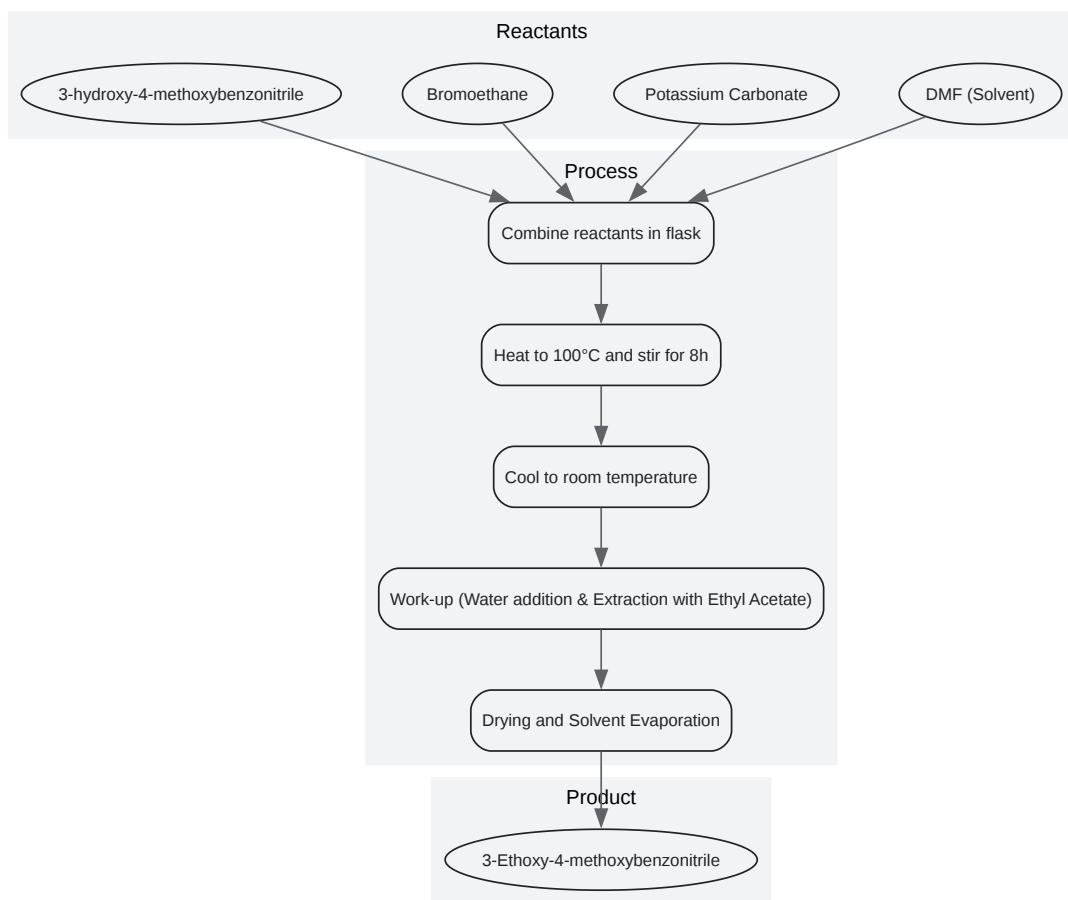
Method 2: From Isovanillin

Another route starts from isovanillin, proceeding through ethylation, oximation, and dehydration.

- Step 1: Ethylation of Isovanillin: Isovanillin is reacted with an ethylating agent like bromoethane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to yield 3-ethoxy-4-methoxybenzaldehyde.
- Step 2: Oximation: The resulting aldehyde is then reacted with hydroxylamine hydrochloride in a solvent such as ethanol to form 3-ethoxy-4-methoxybenzaldehyde oxime.
- Step 3: Dehydration: The oxime is dehydrated using a reagent like acetic anhydride to yield the final product, **3-Ethoxy-4-methoxybenzonitrile**.

The following diagram illustrates a typical synthesis workflow starting from 3-hydroxy-4-methoxybenzonitrile.

Synthesis Workflow of 3-Ethoxy-4-methoxybenzonitrile

[Click to download full resolution via product page](#)**Caption: Synthesis of 3-Ethoxy-4-methoxybenzonitrile.**

Analytical Methods

While specific, detailed protocols for the analysis of **3-Ethoxy-4-methoxybenzonitrile** are not widely published, its purity is often assessed by High-Performance Liquid Chromatography (HPLC). A general reverse-phase HPLC method would be suitable for this purpose.

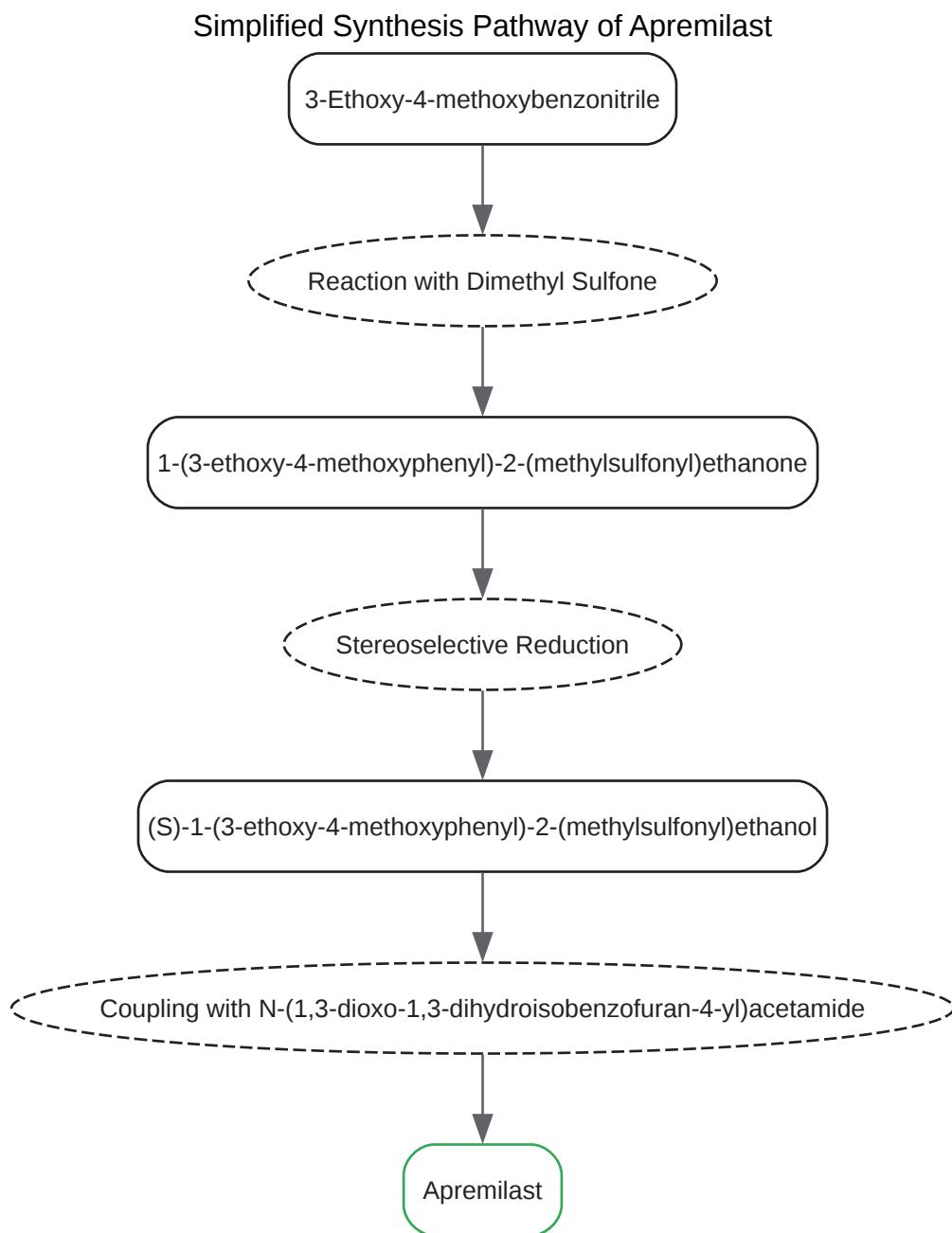
- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where the benzonitrile chromophore absorbs, typically around 254 nm.
- Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Role in Drug Development

The primary significance of **3-Ethoxy-4-methoxybenzonitrile** in drug development lies in its role as a key intermediate for the synthesis of Apremilast, a potent PDE4 inhibitor.^[2] The 3-ethoxy-4-methoxyphenyl group is a critical pharmacophore that binds to the active site of the PDE4 enzyme.

Synthesis of Apremilast

The synthesis of Apremilast from **3-Ethoxy-4-methoxybenzonitrile** involves several steps. A simplified representation of this pathway is shown below. The nitrile group is first converted to a beta-keto sulfone, which then undergoes a stereoselective reduction to a chiral alcohol. This alcohol is subsequently coupled with N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide to form Apremilast.



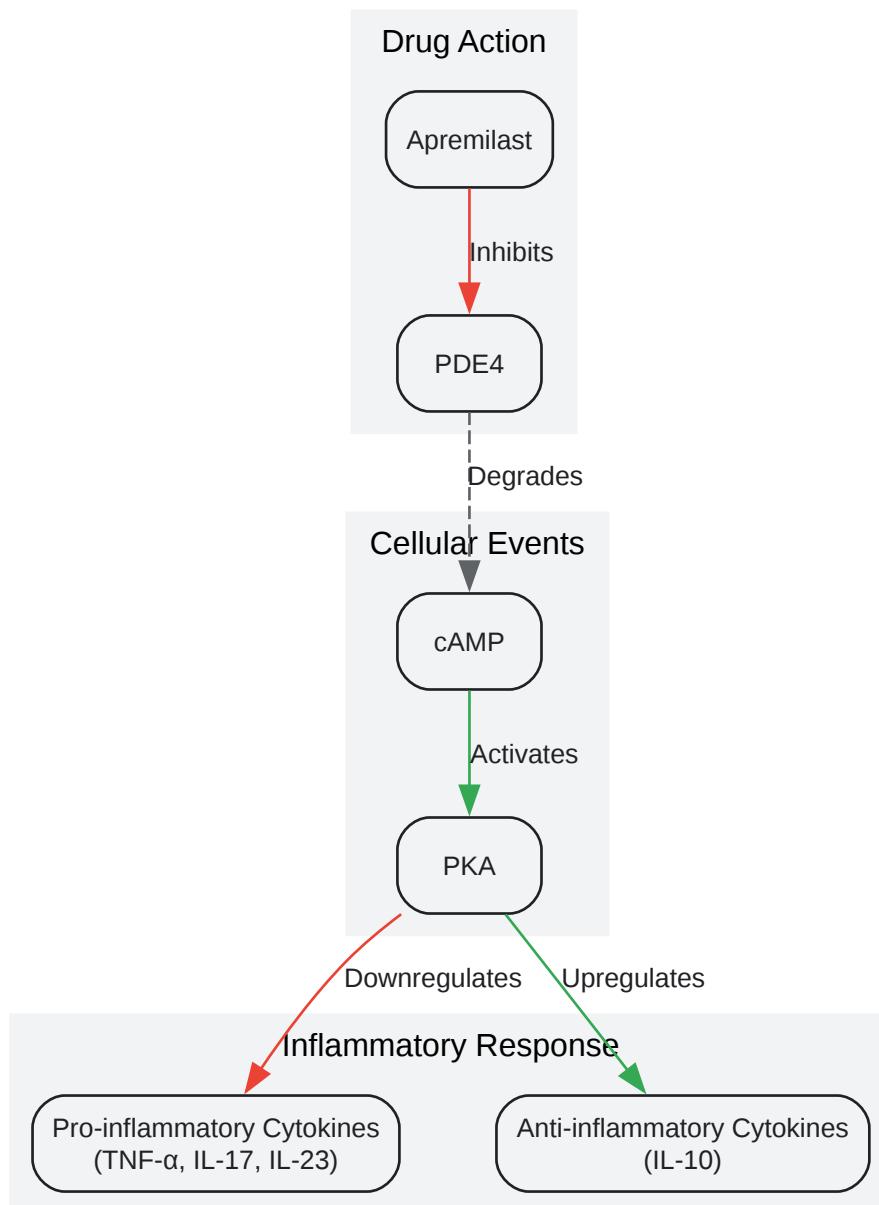
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Caption: Synthesis of Apremilast from **3-Ethoxy-4-methoxybenzonitrile**.

Signaling Pathway of Apremilast

Apremilast, synthesized from **3-Ethoxy-4-methoxybenzonitrile**, exerts its anti-inflammatory effects by inhibiting PDE4. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Apremilast increases intracellular cAMP levels. This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn modulates the expression of various inflammatory mediators. Specifically, it downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-17 (IL-17), and IL-23, while upregulating the production of the anti-inflammatory cytokine IL-10.

Mechanism of Action of Apremilast

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Caption: Apremilast inhibits PDE4, leading to anti-inflammatory effects.

Safety and Handling

3-Ethoxy-4-methoxybenzonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][7] It is also known to cause skin and serious eye irritation.[1][7] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated area or a fume hood.[7]

Hazard Statement	Code
Toxic if swallowed	H301
Toxic in contact with skin	H311
Toxic if inhaled	H331
Causes skin irritation	H315
Causes serious eye irritation	H319

In case of exposure, it is crucial to seek immediate medical attention.[7] If swallowed, rinse the mouth and call a poison center or doctor immediately.[7] If on skin, wash with plenty of water.[7] If inhaled, move the person to fresh air.[7]

Conclusion

3-Ethoxy-4-methoxybenzonitrile is a fundamentally important intermediate for the synthesis of pharmaceutically active compounds, most notably Apremilast. Its well-defined physical and chemical properties, along with established synthetic routes, make it a readily accessible building block for drug discovery and development. A thorough understanding of its properties, synthesis, and role as a pharmacophore is essential for researchers and scientists working in the field of medicinal chemistry, particularly those focused on the development of novel PDE4 inhibitors and other therapeutics. The safety precautions outlined should be strictly adhered to in order to ensure safe handling and use in a laboratory or manufacturing setting.

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